6-(Neopentyloxy)-1,2,4-triazine
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Overview
Description
6-(Neopentyloxy)-1,2,4-triazine is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. The presence of the neopentyloxy group in the 6-position of the triazine ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Neopentyloxy)-1,2,4-triazine typically involves the reaction of 1,2,4-triazine with neopentyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product. Common catalysts used in this reaction include strong acids or bases, which facilitate the nucleophilic substitution of the hydroxyl group in neopentyl alcohol with the triazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and automated process control ensures consistent product quality and minimizes the formation of by-products. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and adjusted to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
6-(Neopentyloxy)-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triazine ring to more reduced forms, potentially altering its chemical properties.
Substitution: The neopentyloxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed, often in anhydrous solvents.
Substitution: Halogenation reactions may use reagents like chlorine or bromine, while alkylation can be achieved using alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of functionalized triazine derivatives.
Scientific Research Applications
6-(Neopentyloxy)-1,2,4-triazine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(Neopentyloxy)-1,2,4-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The neopentyloxy group may enhance the compound’s binding affinity to these targets, influencing their activity and downstream signaling pathways. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(Methoxy)-1,2,4-triazine
- 6-(Ethoxy)-1,2,4-triazine
- 6-(Isopropoxy)-1,2,4-triazine
Uniqueness
6-(Neopentyloxy)-1,2,4-triazine is unique due to the presence of the neopentyloxy group, which imparts distinct steric and electronic properties compared to other alkoxy-substituted triazines. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H13N3O |
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Molecular Weight |
167.21 g/mol |
IUPAC Name |
6-(2,2-dimethylpropoxy)-1,2,4-triazine |
InChI |
InChI=1S/C8H13N3O/c1-8(2,3)5-12-7-4-9-6-10-11-7/h4,6H,5H2,1-3H3 |
InChI Key |
FBRMPCPEZWCFSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC1=CN=CN=N1 |
Origin of Product |
United States |
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